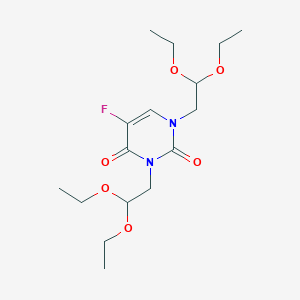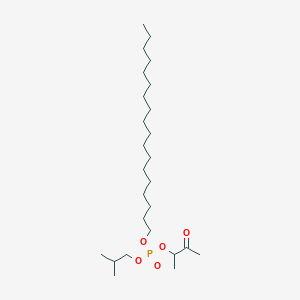
(6-tert-Butyl-2,3-dihydro-1,4-benzoxathiin-2-yl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(6-tert-Butyl-2,3-dihydro-1,4-benzoxathiin-2-yl)methanol is a chemical compound that belongs to the class of benzoxathiin derivatives. This compound is characterized by the presence of a benzoxathiin ring system, which includes both oxygen and sulfur atoms, and a methanol group attached to the second carbon of the dihydrobenzoxathiin ring. The tert-butyl group at the sixth position provides steric hindrance, influencing the compound’s reactivity and stability.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (6-tert-Butyl-2,3-dihydro-1,4-benzoxathiin-2-yl)methanol typically involves the cyclization of o-mercaptophenol with 1,2-dibromoethane in the presence of a strong base such as sodium methoxide . This reaction forms the benzoxathiin ring system. The subsequent introduction of the methanol group can be achieved through various methods, including nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent selection, temperature control, and reaction time are critical factors in scaling up the synthesis process.
化学反应分析
Types of Reactions
(6-tert-Butyl-2,3-dihydro-1,4-benzoxathiin-2-yl)methanol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups at the methanol position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkoxides or amines can be employed under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol or alcohol derivatives.
Substitution: Various substituted benzoxathiin derivatives.
科学研究应用
(6-tert-Butyl-2,3-dihydro-1,4-benzoxathiin-2-yl)methanol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of (6-tert-Butyl-2,3-dihydro-1,4-benzoxathiin-2-yl)methanol involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to interact with enzymes and receptors, potentially inhibiting or activating various biological processes. The presence of the benzoxathiin ring system and the methanol group plays a crucial role in its binding affinity and specificity.
相似化合物的比较
Similar Compounds
2,3-Dihydro-1,4-benzoxathiin: Lacks the tert-butyl and methanol groups, resulting in different reactivity and applications.
6-tert-Butyl-2,3-dihydro-1,4-benzoxathiin: Similar structure but without the methanol group.
2,3-Dihydro-1,4-benzoxathiin-2-ylmethanol: Lacks the tert-butyl group, affecting its steric properties.
Uniqueness
(6-tert-Butyl-2,3-dihydro-1,4-benzoxathiin-2-yl)methanol is unique due to the combination of the tert-butyl group and the methanol group, which provides distinct steric and electronic properties
属性
CAS 编号 |
113769-02-1 |
|---|---|
分子式 |
C13H18O2S |
分子量 |
238.35 g/mol |
IUPAC 名称 |
(6-tert-butyl-2,3-dihydro-1,4-benzoxathiin-2-yl)methanol |
InChI |
InChI=1S/C13H18O2S/c1-13(2,3)9-4-5-11-12(6-9)16-8-10(7-14)15-11/h4-6,10,14H,7-8H2,1-3H3 |
InChI 键 |
KMHKHMBLAOUIJG-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C1=CC2=C(C=C1)OC(CS2)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


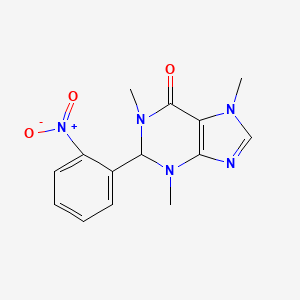
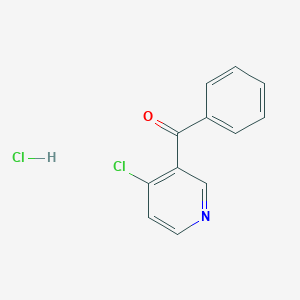
![N-{2-Oxo-2-[(4-phenyl-1,3-thiazol-2-yl)amino]ethyl}benzamide](/img/structure/B14317235.png)
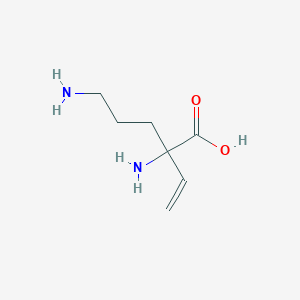
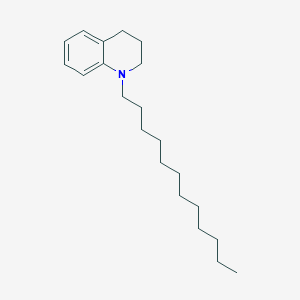

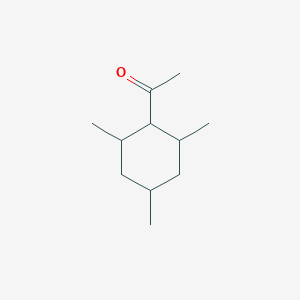
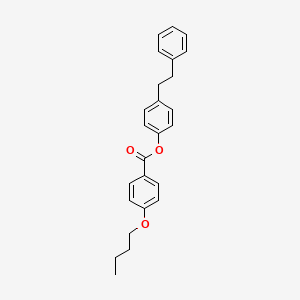
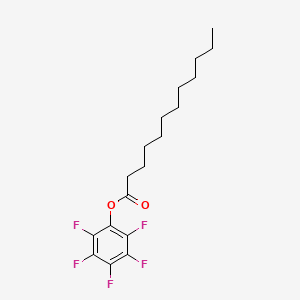
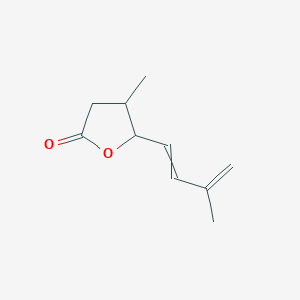
![6-Methyl-4-thia-1-azabicyclo[3.2.0]heptan-7-one](/img/structure/B14317275.png)
